molecular formula C12H16O B2627077 (2R)-2-(3-Cyclopropylphenyl)propan-1-ol CAS No. 2248209-25-6

(2R)-2-(3-Cyclopropylphenyl)propan-1-ol

Cat. No.: B2627077
CAS No.: 2248209-25-6
M. Wt: 176.259
InChI Key: YFEDNDBMOGXGPO-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-(3-Cyclopropylphenyl)propan-1-ol is a chiral alcohol compound characterized by the presence of a cyclopropyl group attached to a phenyl ring, which is further connected to a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(3-Cyclopropylphenyl)propan-1-ol can be achieved through several synthetic routes. One common method involves the asymmetric reduction of the corresponding ketone, (2R)-2-(3-Cyclopropylphenyl)propan-1-one, using chiral catalysts or reagents. This reduction can be carried out under mild conditions using hydrogen gas in the presence of a chiral catalyst such as a rhodium complex.

Another approach involves the Grignard reaction, where a cyclopropylmagnesium bromide reagent is reacted with a suitable aldehyde or ketone precursor to form the desired alcohol. This reaction typically requires anhydrous conditions and is conducted at low temperatures to ensure high selectivity and yield.

Industrial Production Methods

Industrial production of this compound often involves large-scale asymmetric reduction processes using highly efficient chiral catalysts. These processes are optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(3-Cyclopropylphenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be further reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Thionyl chloride in dichloromethane, p-toluenesulfonyl chloride in pyridine.

Major Products Formed

    Oxidation: (2R)-2-(3-Cyclopropylphenyl)propan-1-one or (2R)-2-(3-Cyclopropylphenyl)propanal.

    Reduction: (2R)-2-(3-Cyclopropylphenyl)propane.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

(2R)-2-(3-Cyclopropylphenyl)propan-1-ol has several scientific research applications, including:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, such as anti-inflammatory or analgesic agents.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.

    Biological Studies: Researchers use this compound to study the effects of cyclopropyl-containing molecules on biological systems, including enzyme inhibition and receptor binding.

    Industrial Applications: It is employed in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2R)-2-(3-Cyclopropylphenyl)propan-1-ol depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropyl group can influence the compound’s binding affinity and selectivity, contributing to its overall pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-(3-Phenyl)propan-1-ol
  • (2R)-2-(3-Cyclopropylphenyl)ethanol
  • (2R)-2-(3-Cyclopropylphenyl)butan-1-ol

Uniqueness

(2R)-2-(3-Cyclopropylphenyl)propan-1-ol is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This structural feature can enhance the compound’s stability, reactivity, and binding interactions compared to similar compounds without the cyclopropyl group. Additionally, the chiral nature of the compound allows for enantioselective interactions, making it valuable in asymmetric synthesis and chiral drug development.

Properties

IUPAC Name

(2R)-2-(3-cyclopropylphenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-9(8-13)11-3-2-4-12(7-11)10-5-6-10/h2-4,7,9-10,13H,5-6,8H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFEDNDBMOGXGPO-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=CC=CC(=C1)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)C1=CC=CC(=C1)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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